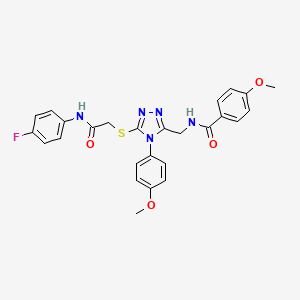
3-Iodo-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-nitroaniline is a compound with the CAS Number: 721925-17-3 . It has a molecular weight of 264.02 . The IUPAC name for this compound is 3-iodo-2-nitroaniline . It is a solid at room temperature .
Synthesis Analysis
The synthesis of nitroanilines can be achieved through various methods. One such method involves the reaction of regioisomeric nitroanilines with KI and HNO3/bentonite system using microwave energy in solvent-free conditions . Another method involves the reaction of 4-nitroaniline with iodine and silver acetate .Molecular Structure Analysis
The InChI code for 3-Iodo-2-nitroaniline is1S/C6H5IN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
Nitro compounds can undergo various reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution . For instance, 2-iodo-4-nitroaniline can react with sodium nitrite to form a diazonium salt, which then reacts with a mixture of CuCN/KCN .Physical And Chemical Properties Analysis
3-Iodo-2-nitroaniline is a solid at room temperature . Nitro compounds, such as 3-Iodo-2-nitroaniline, have high dipole moments, which are in accord with the polar character of the nitro group . This polar character results in lower volatility of nitro compounds than ketones of about the same molecular weight .Wissenschaftliche Forschungsanwendungen
Supramolecular Compound Synthesis
3-Iodo-2-nitroaniline plays a role in the synthesis of novel inorganic–organic hybrid supramolecular compounds. For instance, a study synthesized a compound named (2-nitroanilinium)(18-crown-6)(IO4), characterized by single-crystal X-ray diffraction, infrared analysis, and other techniques. This compound exhibits a reversible phase transition, indicating its potential utility in materials science and engineering (Liu et al., 2017).
Selective Growth of Crystal Polymorphs
The compound is involved in the selective growth of crystal polymorphs. A study demonstrated that orthorhombic and triclinic crystals of 2-iodo-4-nitroaniline can be selectively grown using specific templates, which is significant for materials science and crystal engineering (Hiremath, Varney, & Swift, 2004).
Contrast Agents in Magnetic Resonance Imaging (MRI)
Nitroxide radicals, which include derivatives of nitroaniline, are used as contrast agents in MRI. These agents participate in cellular redox reactions, providing insights into the redox status of tissues, such as tumors (Hyodo et al., 2006).
Fe-Organic Complexation Studies
1-nitroso-2-napthol, related to nitroaniline, was used to study Fe speciation and its interaction with organic ligands in seawater. This research is crucial for understanding marine chemistry and the role of iron in aquatic environments (Witter & Luther, 1998).
Bonding in Amorphous Carbon Nitride
Research on carbon nitride, a material potentially comprising nitroaniline bonds, has focused on producing crystalline super-hard phases. Studies aim to understand the chemical bonding in amorphous carbon nitride, which is pivotal for advancements in material science (Rodil & Muhl, 2004).
Pathophysiological Function of Nitric Oxide and Reactive Oxygen Species
Nitroaniline derivatives are used to study the biological process of protein tyrosine nitration, a critical interaction between nitric oxide and reactive oxygen species. This research has implications in understanding various diseases and oxidative stress (Ischiropoulos, 1998).
Safety And Hazards
3-Iodo-2-nitroaniline is associated with certain safety hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin, eyes, or clothing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-iodo-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURLZSSAVLKVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-2-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646493.png)
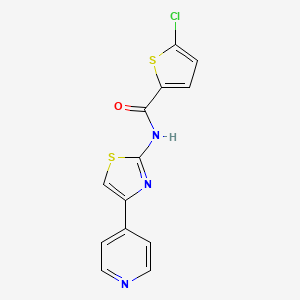
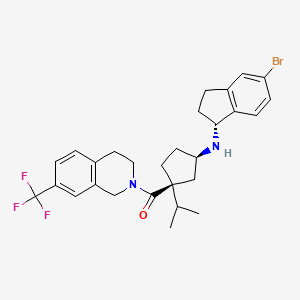
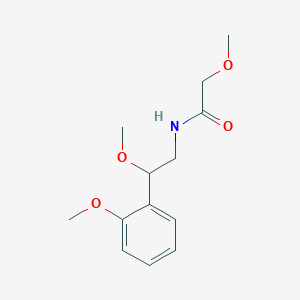
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2646500.png)
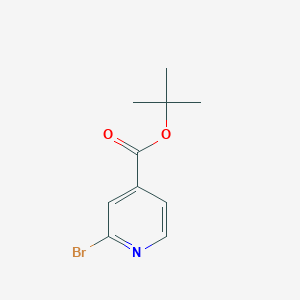
![2-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzonitrile](/img/structure/B2646502.png)
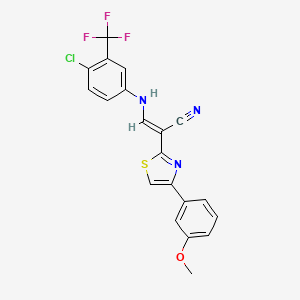
![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/no-structure.png)
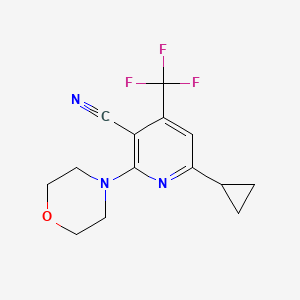
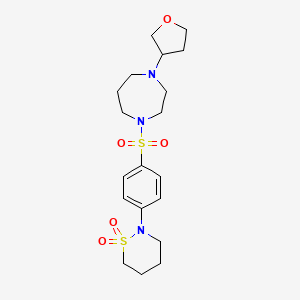
![4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2646510.png)

